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molecular formula C11H8F6O2 B3041434 2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid CAS No. 289686-73-3

2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid

Cat. No. B3041434
M. Wt: 286.17 g/mol
InChI Key: SFSCZXRNLPFPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253205B2

Procedure details

Dicyclohexylammonium (RS)-α-methyl-3,5-bis(trifluoromethyl)benzeneacetate (Description 4, 31.13 g, 67 mmol) was suspended in ethyl acetate and washed with aqueous citric acid (25%) and water, dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colourless solid (19.0 g, 100%). 1H NMR (400 MHz, CDCl3) δ 7.81 (1H, s), 7.78 (2H, s), 3.90 (1H, q, J 7.2 Hz), and 1.60 (3H, d, J 7.2 Hz).
Name
Dicyclohexylammonium (RS)-α-methyl-3,5-bis(trifluoromethyl)benzeneacetate
Quantity
31.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([C:16]([F:19])([F:18])[F:17])[CH:7]=1)[C:3]([O-:5])=[O:4].C1([NH2+]C2CCCCC2)CCCCC1>C(OCC)(=O)C>[CH3:1][CH:2]([C:6]1[CH:7]=[C:8]([C:16]([F:17])([F:18])[F:19])[CH:9]=[C:10]([C:12]([F:13])([F:14])[F:15])[CH:11]=1)[C:3]([OH:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Dicyclohexylammonium (RS)-α-methyl-3,5-bis(trifluoromethyl)benzeneacetate
Quantity
31.13 g
Type
reactant
Smiles
CC(C(=O)[O-])C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.C1(CCCCC1)[NH2+]C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous citric acid (25%) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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